Cas no 2138552-30-2 (1-ethyl-N-propyl-1H-1,2,3-triazole-5-sulfonamide)

1-Ethyl-N-propyl-1H-1,2,3-triazole-5-sulfonamide is a specialized sulfonamide derivative featuring a 1,2,3-triazole core, which enhances its potential for diverse chemical and pharmaceutical applications. The compound’s structure combines a sulfonamide moiety with a triazole ring, offering unique reactivity and binding properties. Its ethyl and propyl substituents contribute to improved solubility and stability, making it suitable for use in synthetic chemistry and drug development. This compound may serve as a versatile intermediate in the synthesis of biologically active molecules or as a ligand in coordination chemistry. Its well-defined structure allows for precise modifications, enabling tailored applications in medicinal chemistry and material science.
1-ethyl-N-propyl-1H-1,2,3-triazole-5-sulfonamide structure
2138552-30-2 structure
商品名:1-ethyl-N-propyl-1H-1,2,3-triazole-5-sulfonamide
CAS番号:2138552-30-2
MF:C7H14N4O2S
メガワット:218.276659488678
CID:6172541
PubChem ID:165500813

1-ethyl-N-propyl-1H-1,2,3-triazole-5-sulfonamide 化学的及び物理的性質

名前と識別子

    • 1-ethyl-N-propyl-1H-1,2,3-triazole-5-sulfonamide
    • EN300-1178983
    • 2138552-30-2
    • インチ: 1S/C7H14N4O2S/c1-3-5-9-14(12,13)7-6-8-10-11(7)4-2/h6,9H,3-5H2,1-2H3
    • InChIKey: OMWBCONSZGAZHW-UHFFFAOYSA-N
    • ほほえんだ: S(C1=CN=NN1CC)(NCCC)(=O)=O

計算された属性

  • せいみつぶんしりょう: 218.08374688g/mol
  • どういたいしつりょう: 218.08374688g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 5
  • 複雑さ: 261
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 85.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.2

1-ethyl-N-propyl-1H-1,2,3-triazole-5-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1178983-2500mg
1-ethyl-N-propyl-1H-1,2,3-triazole-5-sulfonamide
2138552-30-2
2500mg
$1370.0 2023-10-03
Enamine
EN300-1178983-5000mg
1-ethyl-N-propyl-1H-1,2,3-triazole-5-sulfonamide
2138552-30-2
5000mg
$2028.0 2023-10-03
Enamine
EN300-1178983-500mg
1-ethyl-N-propyl-1H-1,2,3-triazole-5-sulfonamide
2138552-30-2
500mg
$671.0 2023-10-03
Enamine
EN300-1178983-10000mg
1-ethyl-N-propyl-1H-1,2,3-triazole-5-sulfonamide
2138552-30-2
10000mg
$3007.0 2023-10-03
Enamine
EN300-1178983-1000mg
1-ethyl-N-propyl-1H-1,2,3-triazole-5-sulfonamide
2138552-30-2
1000mg
$699.0 2023-10-03
Enamine
EN300-1178983-1.0g
1-ethyl-N-propyl-1H-1,2,3-triazole-5-sulfonamide
2138552-30-2
1g
$0.0 2023-06-08
Enamine
EN300-1178983-250mg
1-ethyl-N-propyl-1H-1,2,3-triazole-5-sulfonamide
2138552-30-2
250mg
$642.0 2023-10-03
Enamine
EN300-1178983-100mg
1-ethyl-N-propyl-1H-1,2,3-triazole-5-sulfonamide
2138552-30-2
100mg
$615.0 2023-10-03
Enamine
EN300-1178983-50mg
1-ethyl-N-propyl-1H-1,2,3-triazole-5-sulfonamide
2138552-30-2
50mg
$587.0 2023-10-03

1-ethyl-N-propyl-1H-1,2,3-triazole-5-sulfonamide 関連文献

1-ethyl-N-propyl-1H-1,2,3-triazole-5-sulfonamideに関する追加情報

Introduction to 1-ethyl-N-propyl-1H-1,2,3-triazole-5-sulfonamide (CAS No. 2138552-30-2)

The compound 1-ethyl-N-propyl-1H-1,2,3-triazole-5-sulfonamide (CAS No. 2138552-30-2) represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic sulfonamide derivative has garnered considerable attention due to its unique structural properties and promising biological activities. The triazole core, a well-established motif in drug design, is combined with sulfonamide functionality, which is known for its role in modulating enzyme activity and receptor interactions. Such structural features make this compound a valuable candidate for further exploration in therapeutic applications.

Recent studies have highlighted the potential of triazole derivatives in addressing various biological targets, including enzymes and receptors involved in inflammatory pathways, infectious diseases, and cancer. The sulfonamide group in 1-ethyl-N-propyl-1H-1,2,3-triazole-5-sulfonamide introduces additional reactivity and binding capabilities, which can be leveraged to enhance drug efficacy and selectivity. This compound’s molecular architecture suggests it may interact with biological targets in a manner that could lead to novel therapeutic interventions.

In the context of medicinal chemistry, the synthesis and optimization of heterocyclic sulfonamides have been a focal point due to their broad spectrum of biological activities. The introduction of alkyl groups such as ethyl and propyl in 1-ethyl-N-propyl-1H-1,2,3-triazole-5-sulfonamide influences its physicochemical properties, including solubility and metabolic stability. These factors are critical for determining the compound’s pharmacokinetic profile and potential clinical utility.

Current research endeavors are increasingly focused on developing small molecules that can modulate complex biological pathways with high precision. The sulfonamide moiety is particularly relevant in this context, as it has been successfully incorporated into numerous drugs that target bacterial infections, inflammatory disorders, and neoplastic diseases. The triazole ring further contributes to the compound’s versatility by providing a scaffold that can be modified to enhance binding affinity and reduce toxicity.

The structural features of 1-ethyl-N-propyl-1H-1,2,3-triazole-5-sulfonamide make it an intriguing candidate for further investigation in drug discovery programs. Its ability to interact with biological targets through multiple binding modes could lead to the development of next-generation therapeutics with improved efficacy and reduced side effects. As computational methods for molecular modeling continue to advance, the potential applications of this compound are likely to expand.

One of the most promising areas of research involves exploring the antimicrobial properties of sulfonamide derivatives. The presence of the sulfonamide group in 1-ethyl-N-propyl-1H-1,2,3-triazole-5-sulfonamide suggests that it may exhibit activity against resistant bacterial strains by inhibiting key metabolic pathways. This is particularly relevant given the growing concern over antibiotic resistance worldwide. Additionally, the triazole core has shown promise in combating fungal infections, making this compound a multifaceted therapeutic agent.

Another avenue of investigation is the potential application of 1-ethyl-N-propyl-1H-1,2,3-triazole-5-sulfonamide in oncology research. Sulfonamides have been extensively studied for their ability to inhibit enzymes involved in tumor growth and progression. The unique combination of a triazole ring and sulfonamide group in this compound may provide a novel approach to targeting cancer-related pathways. Preclinical studies are warranted to evaluate its efficacy in model systems and its potential as an anticancer agent.

The synthesis of 1-ethyl-N-propyl-1H-1,2,3-triazole-5-sulfonamide involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. The process typically begins with the formation of the triazole ring through cycloaddition reactions between azides and alkynes. Subsequent functionalization with ethyl and propyl groups followed by sulfonation yields the desired product. This synthetic route underscores the importance of well-designed methodologies in accessing structurally complex molecules with potential therapeutic value.

In conclusion, 1-ethyl-N-propyl - 1 H - 1 , 2 , 3 - triazole - 5 - sulfon amide (CAS No . 2138552 -30 - 2 ) is a structurally intriguing compound with significant potential in pharmaceutical applications . Its unique combination of a triazole core and sulfon amide functionality positions it as a valuable candidate for further exploration . Ongoing research efforts aim to elucidate its biological activities , optimize its pharmacokinetic properties , and translate these findings into clinical applications . As our understanding of molecular interactions continues to evolve , compounds like this one will play an increasingly important role in addressing unmet medical needs . p >

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